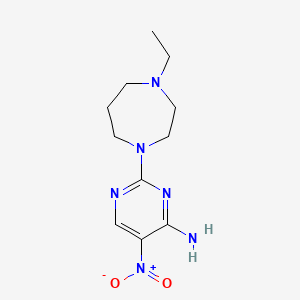

2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine

Description

Properties

IUPAC Name |

2-(4-ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N6O2/c1-2-15-4-3-5-16(7-6-15)11-13-8-9(17(18)19)10(12)14-11/h8H,2-7H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXSWNHTYWYHOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCN(CC1)C2=NC=C(C(=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the formation of the diazepane ring followed by the introduction of the nitropyrimidine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitropyrimidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-Ethyl-1,4-diazepan-1-yl)-5-aminopyrimidin-4-amine.

Scientific Research Applications

2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For instance, it may affect RNA splicing machinery and chromatin modulating factors, thereby altering gene expression and cellular functions .

Comparison with Similar Compounds

Structural Modifications in Diazepane/Piperidine Derivatives

Compounds with modifications to the diazepane/piperidine ring or pyrimidine substituents provide insights into structure-activity relationships (SAR):

Key Observations :

- Synthetic Accessibility : Lower yields for ethyl-substituted diazepanes (e.g., 30% for 10f vs. 48% for 10e) suggest steric hindrance or purification challenges with bulkier substituents .

- Thermal Stability : The trifluoromethyl group in 30r correlates with a higher melting point (194–196°C), indicating enhanced crystallinity and stability .

Comparison with Piperidine-Based Analogs

Piperidine (six-membered ring) derivatives exhibit distinct physicochemical and biological profiles:

Key Observations :

- Solubility : Piperidine derivatives with polar groups (e.g., 1-(pyrimidin-2-yl)piperidin-3-ol) may exhibit higher aqueous solubility compared to diazepane analogs .

Biological Activity

2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a nitropyrimidine core and a diazepane moiety. This combination suggests potential biological activity, particularly as an inhibitor or modulator in various biochemical pathways. This article reviews the biological activities associated with this compound, supported by relevant studies and findings.

Chemical Structure

The compound is characterized by:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.

- Nitro Group : Positioned at the 5th carbon of the pyrimidine ring.

- Diazepane Moiety : A seven-membered ring containing two nitrogen atoms, enhancing the compound's interaction with biological targets.

Anticancer Properties

Preliminary studies indicate that 2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine exhibits significant biological activity against various cancer cell lines. Similar compounds have shown efficacy against human breast cancer cells, where they inhibited specific enzyme activities critical for cancer cell survival and proliferation.

Table 1: Anticancer Activity Comparison

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine | MCF7 (Breast Cancer) | TBD* | Inhibition of PARP1 activity |

| Olaparib | MCF7 (Breast Cancer) | 57.3 | PARP inhibitor |

| Compound 5e | MCF7 (Breast Cancer) | 18 | PARP inhibition and apoptosis induction |

*TBD: To be determined based on further research.

Enzyme Inhibition

The compound's structural features suggest it may interact with various enzymes involved in cellular signaling pathways. For instance, its potential to inhibit poly(ADP-ribose) polymerase (PARP) has been highlighted in studies where related compounds demonstrated comparable inhibitory effects.

The presence of the nitro group and the diazepane structure allows for:

- Binding Affinity : Enhanced interaction with biological targets such as enzymes and receptors.

- Modulation of Signaling Pathways : Potentially affecting pathways related to cell growth and apoptosis.

Case Studies

Several case studies have explored the biological effects of structurally similar compounds:

-

Study on PARP Inhibition :

- Compounds structurally related to 2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine were tested for their ability to inhibit PARP activity in vitro.

- Results indicated significant inhibition at various concentrations, suggesting a promising avenue for cancer therapeutics.

-

Cell Viability Assays :

- In assays measuring cell viability post-treatment with the compound, results showed a dose-dependent decrease in viability among tested cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Ethyl-1,4-diazepan-1-yl)-5-nitropyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : Begin with nucleophilic substitution reactions involving 5-nitropyrimidin-4-amine derivatives and 4-ethyl-1,4-diazepane. Use factorial design to optimize variables such as solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios. Statistical methods like response surface methodology (RSM) can identify critical parameters for yield improvement . Monitor reaction progress via TLC or HPLC, and employ purification techniques like column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination (as demonstrated for structurally analogous pyrimidines in ) with NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and diastereomeric purity. Use HPLC-UV (λmax ~255 nm, as noted for related compounds ) with a C18 column and acetonitrile/water mobile phase to assess purity ≥98%. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight accuracy.

Q. How should researchers evaluate the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, analyzing degradation via HPLC .

- Photostability : Expose to UV light (λ = 254 nm) and monitor nitro group reduction or diazepane ring decomposition.

- pH stability : Test in buffers (pH 3–10) to identify hydrolysis-prone motifs (e.g., nitro-pyrimidine). Store long-term at -20°C in amber vials under inert gas .

Q. What preliminary assays are suitable for assessing the compound’s biological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, oxidoreductases) due to the nitro group’s electrophilic reactivity. Use fluorogenic substrates for high-throughput screening. For antimicrobial activity, follow CLSI guidelines with microdilution assays (MIC determination against Gram+/Gram- bacteria and fungi) . Compare results to structurally similar piperidine/diazepane derivatives (e.g., N-ethyl-N-phenylpiperidin-4-amine analogs ).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between different assay systems?

- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or ANOVA) to identify assay-specific variables (e.g., solvent DMSO% interference, cell line variability). Cross-validate using orthogonal methods:

- Surface plasmon resonance (SPR) to measure direct target binding affinity.

- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters.

Reference polymorphic form comparisons in pyrimidine derivatives, where structural variations (e.g., hydrogen bonding) alter activity .

Q. What computational methods are suitable for predicting reactivity and interaction mechanisms with biological targets?

- Methodological Answer : Employ density functional theory (DFT) to model nitro group reduction pathways and diazepane ring conformation. Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes in enzyme active sites (e.g., cytochrome P450). Validate with MD simulations (GROMACS) to assess ligand-protein stability over 100 ns trajectories. Integrate cheminformatics tools (e.g., RDKit) for QSAR modeling .

Q. What challenges arise when scaling up the synthesis, and how can they be mitigated?

- Methodological Answer : Address heat transfer inefficiencies in exothermic steps (e.g., nitro group introduction) via jacketed reactors with controlled cooling. Optimize mixing dynamics using computational fluid dynamics (CFD) to prevent localized concentration gradients. For purification, transition from column chromatography to continuous crystallization with anti-solvent addition. Refer to reactor design principles in chemical engineering frameworks .

Q. How can researchers investigate the compound’s interaction with enzymes lacking resolved crystal structures?

- Methodological Answer : Use homology modeling (SWISS-MODEL, MODELLER) to generate 3D enzyme structures based on conserved domains. Perform ensemble docking to account for protein flexibility. Validate predictions via alanine scanning mutagenesis and activity assays. Cross-reference with spectroscopic techniques (e.g., fluorescence quenching) to detect binding-induced conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.